(2,2-Difluorocyclohexyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Difluorocyclohexyl)methanol is an organic compound with the molecular formula C7H12F2O and a molecular weight of 150.17 g/mol It is characterized by the presence of two fluorine atoms attached to a cyclohexane ring, with a methanol group attached to the ring
Preparation Methods
The synthesis of (2,2-Difluorocyclohexyl)methanol can be achieved through several methods. One common approach involves the defluorinative alkylation of α-trifluoromethyl alkenes using diverse alkyl sources, including organohalides, N-hydroxyphthalimide esters, and Katritzky salts . This method offers advantages such as mild reaction conditions, simple operation, and scalability. Another approach involves the use of metal-based methods to transfer CF2H to C(sp2) sites, which can be accomplished through electrophilic, nucleophilic, radical, and cross-coupling methods .
Chemical Reactions Analysis
(2,2-Difluorocyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include organometallic reagents such as organolithiums, Grignard reagents, and silyl lithium reagents . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,2-Difluorocyclohexyl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Difluorocyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity and chemical reactivity, allowing it to act as an irreversible inhibitor of certain enzymes . This inhibition occurs through the formation of covalent bonds with the enzyme’s active site, leading to the disruption of normal enzymatic activity.
Comparison with Similar Compounds
(2,2-Difluorocyclohexyl)methanol can be compared with other similar compounds, such as:
4,4-Difluorocyclohexanemethanol: This compound has a similar structure but with the fluorine atoms attached to different positions on the cyclohexane ring.
Cyclohexanemethanol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
(2,2-Difluorocyclohexyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Properties
IUPAC Name |
(2,2-difluorocyclohexyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c8-7(9)4-2-1-3-6(7)5-10/h6,10H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIXBKDDBRTKOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1545583-95-6 |
Source
|
Record name | (2,2-difluorocyclohexyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.